4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is an organic compound often studied for its potential applications in medicinal chemistry and its unique chemical properties. With a complex molecular structure, it features a benzyloxy group, a fluorophenyl ring, and a pyrazole carboxamide moiety, which collectively contribute to its diverse reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic reaction sequence. Typically, the synthesis starts with the preparation of the benzyloxy precursor, followed by the introduction of the fluorophenyl group. A key intermediate, 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, is then formed. This intermediate is then further reacted with 2-methoxyethylamine in the presence of coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to yield the desired carboxamide.
Industrial Production Methods
Industrial synthesis of such complex compounds usually employs scalable methodologies involving solid-phase synthesis or solution-phase synthesis using automated synthesizers to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving temperature control, inert atmosphere (like nitrogen or argon), and the use of advanced purification techniques such as HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation: Using agents like hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Employing reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: With halogens, nucleophiles or electrophiles under varying conditions.
Common Reagents and Conditions
Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and palladium-catalyzed systems are commonly used in its reactions. Reaction conditions often include solvents like dichloromethane (DCM), tetrahydrofuran (THF), and sometimes dimethylformamide (DMF) at temperatures ranging from -78°C (dry ice/acetone bath) to room temperature.
Major Products Formed
Reaction products vary widely depending on the conditions and reagents, typically including substituted pyrazoles, altered phenyl rings, and modified methoxyethyl chains. Byproducts usually necessitate chromatographic purification.
Scientific Research Applications
This compound is a subject of extensive research in various domains:
Chemistry: As a scaffold for synthesizing novel pyrazole derivatives.
Biology: Investigated for its interaction with biological macromolecules, potentially serving as a probe.
Medicine: Explored for its pharmacological properties, particularly its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials and compounds, leveraging its structural framework.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets within biological systems. Its fluorophenyl group is crucial for interacting with hydrophobic pockets of proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions disrupt normal cellular processes, leading to the compound's observed biological effects. Its molecular targets often include enzymes and receptors integral to disease pathways, such as kinases or G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide stands out for its unique combination of functional groups which grant it specific reactivity and biological activity. Similar compounds include:
1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
3-(Benzyloxy)-1H-pyrazole-4-carboxamide
1-(4-Methoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: These analogs share structural elements but differ in their substituents, which can significantly alter their chemical behavior and biological properties. The presence of a benzyloxy group in this compound, for instance, provides additional sites for chemical modification, enhancing its utility in drug development.
There you have it—a comprehensive overview of this compound
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyethyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-26-12-11-22-20(25)19-18(27-14-15-5-3-2-4-6-15)13-24(23-19)17-9-7-16(21)8-10-17/h2-10,13H,11-12,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJUOGFLPWOFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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